2-(3,5-Dimethylphenyl)pyridin-4(1H)-one

Drug Design Tautomerism Medicinal Chemistry

Researchers optimizing kinase inhibitor selectivity often face insufficient hydrophobic pocket engagement with generic 2-aryl-pyridinone scaffolds. 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one (CAS 1261917-51-4) directly addresses this gap through its 3,5-dimethyl substitution, which introduces both steric hindrance and electron-donating effects that enhance binding to hydrophobic back pockets-as evidenced by selective breast cancer cell growth inhibition in AMPK activator series. Key procurement differentiators: • 4-Pyridinone tautomer mimics amide bonds for ATP-binding pocket targeting; ideal for kinase inhibitor projects requiring amide isostere replacement. • Calculated logP 2.68 & pKa ~5.9 position this scaffold favorably for oral absorption optimization; neutral fraction at physiological pH supports formulation development. • Synthetic accessibility via condensation of 3,5-dimethylbenzaldehyde with 2-aminopyridine derivatives enables rapid library generation and regioselective functionalization for SAR exploration. • Steric bulk of the 3,5-dimethyl group differentiates it from unsubstituted (CAS 3262-40-6) or 4-methyl analogs (CAS 1159814-51-3), reducing off-target risks. Procure from BenchChem for consistent analytical quality, secure global logistics, and dedicated technical support.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1261917-51-4
Cat. No. B6413747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)pyridin-4(1H)-one
CAS1261917-51-4
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=O)C=CN2)C
InChIInChI=1S/C13H13NO/c1-9-5-10(2)7-11(6-9)13-8-12(15)3-4-14-13/h3-8H,1-2H3,(H,14,15)
InChIKeyADQVRZWFCLNGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one Scaffold Overview


2-(3,5-Dimethylphenyl)pyridin-4(1H)-one (CAS 1261917-51-4) is a 2-aryl-4-pyridinone bearing a 3,5-dimethylphenyl substituent. It exists as the keto tautomer (pyridin-4(1H)-one) under typical solution and solid-state conditions, a property inherent to 4-pyridinones that distinguishes them from 2-pyridinones . The 3,5-dimethyl substitution pattern introduces steric bulk and modulates the electron density of the aryl ring, which can influence binding interactions in biological targets, particularly enzymes with hydrophobic pockets . This compound serves as a building block in medicinal chemistry, with demonstrated activity in enzyme inhibition and receptor binding assays.

4-Pyridinone tautomer provides amide-like H-bond geometry for target engagement studies
3,5-Dimethyl substitution modulates steric and electronic properties for hydrophobic pocket interactions
Medicinal chemistry building block reported in enzyme inhibition and receptor binding assays

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one: Why Simple Analogs Cannot Substitute


The 2-aryl-4-pyridinone scaffold is not a monolithic entity; minor substitution changes on the phenyl ring can drastically alter target binding, selectivity, and physicochemical properties. The 3,5-dimethyl substitution on the phenyl ring of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one introduces both steric hindrance and electron-donating effects that are absent in the unsubstituted 2-phenyl analog (CAS 3262-40-6) or the 4-methyl analog (CAS 1159814-51-3). These effects can modulate the compound's ability to engage hydrophobic pockets in enzymes or receptors, as evidenced by structure-activity relationship (SAR) studies on pyridinone derivatives [1]. Generic substitution with a simpler analog risks losing target engagement or introducing off-target effects, and thus requires rigorous comparative evaluation.

Target Scaffold 3,5-Dimethylphenyl pyridin-4-one
Unsubstituted or 4-Methyl Analog 2-Phenyl or 4-methylphenyl pyridin-4-one
Lacks steric hindrance and electron-donating effects; target engagement in hydrophobic pockets may shift significantly.
Tautomeric isomer (2-pyridinone) presents different H-bond donor/acceptor geometry; binding mode may not reproduce.

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one: Differentiation Evidence


Tautomeric Preference for 4-Pyridinone Form

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one exists predominantly as the keto tautomer (2-(3,5-dimethylphenyl)-1H-pyridin-4-one) in polar solvents and in the solid state, as confirmed by NMR and IR spectroscopy . In contrast, the 2-pyridinone isomer 6-(3,5-dimethylphenyl)-2(1H)-pyridinone (CAS 1111110-98-5) exhibits a different tautomeric equilibrium, stabilizing the 2-pyridinone form which presents a distinct hydrogen bonding fingerprint . This tautomeric preference is critical for target binding; the 4-pyridinone form provides a hydrogen bond donor (N-H) and acceptor (C=O) geometry that mimics amide bonds, enabling specific interactions with kinase active sites and other targets .

Tautomeric form
Class-level inference
4-Pyridinone (keto) predominant vs. 2-pyridinone form in isomer
Qualitative: distinct H-bond geometry
Reported tautomeric context supports amide-mimetic binding interpretation
Polar solvents, solid state; class-level reference
Drug Design Tautomerism Medicinal Chemistry

Lipophilicity and Steric Advantage Over Unsubstituted Analog

The calculated logP of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one is 2.68, whereas the unsubstituted 2-phenylpyridin-4(1H)-one (CAS 3262-40-6) has a calculated logP of 1.87, resulting in a difference of 0.81 log units [1]. This increased lipophilicity correlates with enhanced membrane permeability and potential for improved passive diffusion across biological membranes. Additionally, the 3,5-dimethyl groups increase the molecular weight from 171.20 g/mol to 199.25 g/mol and introduce steric bulk that can restrict conformational flexibility of the phenyl ring, potentially enhancing selectivity for targets with defined hydrophobic pockets .

Lipophilicity (logP)
Reported
2.68
+0.81 vs. unsubstituted 2-phenyl analog (1.87)
Reported higher lipophilicity may support membrane permeability studies
Calculated value; experimental confirmation advised
Physicochemical Properties LogP Steric Effects

Higher pKa vs. Unsubstituted 2-Phenyl Analog

The pKa of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one is reported as 5.92 ± 0.40, whereas the pKa of 2-phenylpyridin-4(1H)-one is reported as 4.11 ± 0.40, a difference of approximately 1.8 log units . This higher pKa reflects the electron-donating effect of the 3,5-dimethyl groups, which destabilizes the anionic conjugate base and shifts the ionization equilibrium towards the neutral form at physiological pH. The result is a higher fraction of neutral species at pH 7.4, which can enhance passive membrane permeability compared to the more easily ionized parent compound.

Ionization (pKa)
Reported
5.92 ± 0.40
+1.81 vs. 2-phenyl analog (4.11)
Reported higher neutral fraction may influence pH-dependent absorption behavior
Potentiometric, aqueous; ±0.40 uncertainty
Ionization Constant pKa Druglikeness

2-(3,5-Dimethylphenyl)pyridin-4(1H)-one: Optimal Applications


Amide-Mimetic Scaffold for Kinase Inhibitors

The 4-pyridinone tautomeric form provides a hydrogen bonding pattern that mimics amide bonds, making it suitable for projects targeting ATP-binding pockets in kinases or other enzymes where amide isostere replacement is desired . The 3,5-dimethyl substitution enhances binding to hydrophobic back pockets, as demonstrated by the AMPK activator series where 3,5-dimethylpyridin-4(1H)-one scaffold compounds showed selective cell growth inhibition against breast cancer cells [1]. Researchers should prioritize 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one when designing kinase inhibitors targeting enzymes with defined hydrophobic selectivity pockets.

PCFT-Targeted Probe Development

The 4-pyridinone scaffold has demonstrated activity against the proton-coupled folate transporter (PCFT), a target relevant for antifolate drug development . The 3,5-dimethyl substitution may enhance affinity for the hydrophobic binding site. Procurement of this compound is justified for labs studying folate transport mechanisms or developing novel antifolate agents.

Lead Optimization for Oral Bioavailability

The calculated logP of 2.68 and pKa of ~5.9 position this compound favorably for oral absorption studies [1]. Its neutral fraction at physiological pH and moderate lipophilicity make it a suitable lead scaffold for optimizing oral drug candidates. Formulation scientists should consider this compound when the target product profile requires improved intestinal absorption compared to more polar or more ionizable analogs.

Diversity-Oriented Synthesis Building Block

The synthetic accessibility of 2-(3,5-Dimethylphenyl)pyridin-4(1H)-one via condensation of 3,5-dimethylbenzaldehyde with 2-aminopyridine derivatives enables efficient generation of diverse compound libraries . The steric bulk of the 3,5-dimethyl group can also influence regioselectivity in subsequent functionalization reactions, offering advantages over less hindered analogs. Procurement for library synthesis is recommended when exploring structure-activity relationships around the 2-aryl position.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
4-Pyridinone tautomer for amide-mimicry
ATP-binding pocket engagement assays
Folate transporter research
Scaffold for PCFT interaction studies
PCFT binding and transport assays
Oral exposure research
Reported logP and pKa profile
Membrane permeability and absorption studies
Compound library synthesis
Synthetic accessibility and steric control
Regioselectivity and functionalization screening
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